4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
Description
Properties
Molecular Formula |
C19H23FN6O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H23FN6O/c1-3-15-18(20)19(22-12-21-15)25-8-6-14(7-9-25)11-27-17-5-4-16-23-13(2)10-26(16)24-17/h4-5,10,12,14H,3,6-9,11H2,1-2H3 |
InChI Key |
CUHWWMCLIHZIBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C)F |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Preparation
4-Ethyl-5-fluoro-6-chloropyrimidine is synthesized via halogenation and alkylation:
- Fluorination : 4,6-Dichloropyrimidine is fluorinated using KF in the presence of a phase-transfer catalyst.
- Ethylation : Introduction of the ethyl group via Pd-catalyzed cross-coupling with ethylboronic acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | KF, 18-crown-6, DMF, 120°C | 78% |
| Ethylation | Pd(PPh₃)₄, EtB(OH)₂, K₂CO₃, DME, 80°C | 65% |
Piperidine Intermediate Functionalization
4-(Hydroxymethyl)piperidine is alkylated with 2-methylimidazo[1,2-b]pyridazin-6-ol under Mitsunobu conditions:
Alternative Method :
Direct coupling using NaH as a base with 2-methylimidazo[1,2-b]pyridazin-6-yl tosylate.
Imidazo[1,2-b]pyridazin-6-ol Synthesis
2-Methylimidazo[1,2-b]pyridazin-6-ol is prepared via cyclization:
| Reagents | Conditions | Yield |
|---|---|---|
| 3-Amino-6-methoxypyridazine, bromoacetone | DMF, 100°C, 12 h | 74% |
| MnO₂, CHCl₃ | Reflux, 6 h | 68% |
Final Coupling Steps
Piperidine-Pyrimidine Coupling
The chloropyrimidine core undergoes nucleophilic aromatic substitution with 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine:
Mechanistic Insight :
The reaction proceeds via a two-step SNAr mechanism, facilitated by the electron-withdrawing fluorine and ethyl groups on the pyrimidine.
Purification and Characterization
Optimization Challenges and Solutions
Steric Hindrance in Coupling
Regioselectivity in Imidazopyridazine Synthesis
- Issue : Formation of 5-methyl regioisomer.
- Solution : Controlled stoichiometry of bromoacetone (1.2 equiv) and slow addition.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its complex structure and the presence of multiple functional groups that can interact with biological targets.
Materials Science: The unique properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific functional groups and their positions within the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related molecules derived from the provided evidence. Key differences in core structures, substituents, and heterocyclic systems are highlighted.
Table 1: Structural Comparison of 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine and Analogues
Key Structural and Functional Differences
Core Structure: The target compound features a pyrimidine core, while analogues in and use pyrido-pyrimidinone scaffolds.
Heterocyclic Systems :
- The imidazo[1,2-b]pyridazine group in the target differs from imidazo[1,2-a]pyridine () and benzisoxazole (). Pyridazine (two adjacent nitrogens) offers distinct hydrogen-bonding capabilities compared to pyridine or isoxazole .
Piperidine vs. Piperazine :
- The target employs a piperidine ring (one nitrogen), whereas and use piperazine (two nitrogens). Piperazine’s additional nitrogen may enhance solubility but reduce lipophilicity .
Substituent Effects :
- The ethyl and fluoro groups in the target likely increase metabolic stability and lipophilicity compared to polar substituents like hydroxyethoxyethyl () .
- The oxymethyl linker in the target contrasts with the thioxo group in , affecting electronic properties and stability .
Stereochemistry :
- highlights stereospecific (3S)-methylpiperazine, which could influence target selectivity—a feature absent in the achiral target compound .
Implications of Structural Variations
- Bioavailability : Piperidine’s reduced polarity compared to piperazine may enhance the target’s membrane permeability .
- Target Binding : The imidazopyridazine group’s electronic profile could favor interactions with aromatic residues in enzyme active sites, while benzisoxazole () might engage in π-π stacking .
- Metabolic Stability : Fluorine at position 5 (target) and 8-fluoro in may slow oxidative metabolism, but positional effects could alter efficacy .
Biological Activity
The compound 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃FN₄O
- Molecular Weight : 344.40 g/mol
- Key Functional Groups : Pyrimidine ring, piperidine moiety, and a fluoro substituent.
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a selective inhibitor of certain phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing cellular responses related to inflammation and cellular proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine exhibit significant anticancer properties. For instance, analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 3.2 | Cell cycle arrest |
| Compound C | A549 | 4.8 | Inhibition of angiogenesis |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. It is believed to inhibit inflammatory mediators by blocking PDE activity, thus reducing the release of pro-inflammatory cytokines.
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of pyrimidine derivatives revealed that modifications similar to those in 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine enhanced cytotoxicity against breast cancer cells (MCF7) with IC50 values ranging from 2 to 5 µM.
- Inflammation Model : In vivo studies using murine models of inflammation indicated that compounds with similar structures significantly reduced edema formation and inflammatory cell infiltration in tissues when administered prior to inflammatory stimuli.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
